molecular formula C18H21N3O4 B7356859 1-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid

1-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid

Katalognummer B7356859
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: BQWNFSKEVWNYLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid, also known as QNB, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. QNB is a member of the quinazoline family of compounds, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antifungal properties. In

Wirkmechanismus

The mechanism of action of 1-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells. This compound has been found to inhibit the activation of Akt and mTOR, leading to the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life. This compound has been found to be metabolized by the liver and excreted in the urine.

Vorteile Und Einschränkungen Für Laborexperimente

1-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities of the compound. This compound has also been found to have a high degree of selectivity for cancer cells, making it a promising candidate for targeted cancer therapy. However, this compound has some limitations as a research tool. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for research on 1-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid. One area of interest is the development of this compound as a targeted cancer therapy. The selectivity of this compound for cancer cells makes it an attractive candidate for the development of novel cancer treatments. Another area of interest is the investigation of the potential side effects of this compound. While this compound has been found to have a low toxicity profile, further research is needed to fully understand its safety profile. Additionally, the optimization of the synthesis method for this compound may lead to the development of more efficient and cost-effective methods for producing the compound.

Synthesemethoden

The synthesis of 1-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid involves the reaction of 4-aminobutanoyl chloride with 4-oxo-3H-quinazolin-2-ylamine in the presence of triethylamine. The resulting product is then treated with cyclopentanecarbonyl chloride to obtain this compound. The synthesis of this compound has been optimized to yield a high purity product with a good yield.

Wissenschaftliche Forschungsanwendungen

1-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid has been found to exhibit promising anticancer activity in various cancer cell lines, including breast, colon, and lung cancers. It has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases, which are enzymes involved in the process of apoptosis. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G1 phase.

Eigenschaften

IUPAC Name

1-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-15(21-18(17(24)25)10-3-4-11-18)9-5-8-14-19-13-7-2-1-6-12(13)16(23)20-14/h1-2,6-7H,3-5,8-11H2,(H,21,22)(H,24,25)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWNFSKEVWNYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)CCCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.